molecular formula C9H20N2 B3265008 Methanimidamide, N,N'-bis(1,1-dimethylethyl)- CAS No. 40090-33-3

Methanimidamide, N,N'-bis(1,1-dimethylethyl)-

Cat. No.: B3265008
CAS No.: 40090-33-3
M. Wt: 156.27 g/mol
InChI Key: CODJLAPIAZVTHC-UHFFFAOYSA-N
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Description

Methanimidamide, N,N’-bis(1,1-dimethylethyl)- is a chemical compound with the molecular formula C7H16N2 It is known for its unique structure, which includes two tert-butyl groups attached to the nitrogen atoms of the methanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanimidamide, N,N’-bis(1,1-dimethylethyl)- can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with formamidine acetate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Methanimidamide, N,N’-bis(1,1-dimethylethyl)- often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methanimidamide, N,N’-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require catalysts like palladium on carbon and solvents such as dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl formamide, while reduction could produce tert-butylamine.

Scientific Research Applications

Methanimidamide, N,N’-bis(1,1-dimethylethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methanimidamide, N,N’-bis(1,1-dimethylethyl)- exerts its effects involves its interaction with specific molecular targets. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and binding affinity. The pathways involved often include nucleophilic substitution and electrophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

    Methanimidamide, N,N’-bis(1-methylethyl)-: Similar structure but with isopropyl groups instead of tert-butyl groups.

    Methanimidamide, N,N’-bis(1,1-dimethylpropyl)-: Similar structure with different alkyl groups.

Uniqueness

Methanimidamide, N,N’-bis(1,1-dimethylethyl)- is unique due to its tert-butyl groups, which provide distinct steric and electronic properties. These properties make it particularly useful in applications requiring specific reactivity and stability.

Properties

IUPAC Name

N,N'-ditert-butylmethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2,3)10-7-11-9(4,5)6/h7H,1-6H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODJLAPIAZVTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC=NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00733280
Record name N,N'-Di-tert-butylmethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40090-33-3
Record name N,N'-Di-tert-butylmethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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